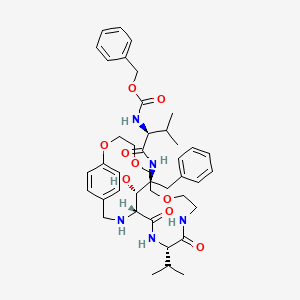
(1'S,2'S,2''S,15R)-15-(2''-((N-((Benzyloxy)carbonyl)valyl)amino)-1'-hydroxy-3'-phenylprop-1'-yl)-12-(1-methylethyl)-10,13,16-triaza-1,4,7-trioxo-11,14-dioxo(17)paracyclophane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(1’S,2’S,2’‘S,15R)-15-(2’‘-((N-((Benzyloxy)carbonyl)valyl)amino)-1’-hydroxy-3’-phenylprop-1’-yl)-12-(1-methylethyl)-10,13,16-triaza-1,4,7-trioxo-11,14-dioxo(17)paracyclophane” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of complex organic compounds like this one typically involves multiple steps, including protection and deprotection of functional groups, coupling reactions, and purification processes. The specific synthetic route for this compound would likely involve the following steps:
- Protection of the hydroxy and amino groups to prevent unwanted reactions.
- Coupling of the protected intermediates using reagents such as coupling agents (e.g., EDC, DCC) and catalysts.
- Deprotection of the functional groups to yield the final compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents like PCC or Jones reagent.
Reduction: Reduction of carbonyl groups to hydroxy groups using reducing agents like NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions involving the amino or hydroxy groups.
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent, KMnO4.
Reducing Agents: NaBH4, LiAlH4.
Coupling Agents: EDC, DCC.
Catalysts: Pd/C, PtO2.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a carbonyl compound, while reduction of a carbonyl group would yield a hydroxy compound.
Scientific Research Applications
Chemistry
In chemistry, the compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biology, the compound could be used as a probe to study biological processes, such as enzyme-substrate interactions or receptor-ligand binding. It may also have potential as a therapeutic agent for treating diseases.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, such as its ability to inhibit specific enzymes or modulate signaling pathways. It may also be used as a lead compound for drug development.
Industry
In industry, the compound could be used in the production of specialty chemicals, such as pharmaceuticals, agrochemicals, or materials with unique properties.
Mechanism of Action
The mechanism of action of the compound would depend on its specific molecular targets and pathways involved. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. Alternatively, if the compound modulates a signaling pathway, it may interact with receptors or other signaling molecules to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to this one may include other complex organic molecules with similar functional groups or structural motifs. Examples could include:
- Peptide-based compounds with similar amino acid sequences.
- Macrocyclic compounds with similar ring structures.
- Compounds with similar hydroxy, amino, or carbonyl functional groups.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties. This could make the compound particularly valuable for specific applications, such as targeted drug delivery or selective enzyme inhibition.
Properties
CAS No. |
180968-29-0 |
|---|---|
Molecular Formula |
C42H57N5O9 |
Molecular Weight |
775.9 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(1R,2S)-1-[(13S,16R)-12,15-dioxo-13-propan-2-yl-2,5,8-trioxa-11,14,17-triazabicyclo[17.2.2]tricosa-1(21),19,22-trien-16-yl]-1-hydroxy-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C42H57N5O9/c1-28(2)35-39(49)43-19-20-53-21-22-54-23-24-55-33-17-15-31(16-18-33)26-44-37(41(51)46-35)38(48)34(25-30-11-7-5-8-12-30)45-40(50)36(29(3)4)47-42(52)56-27-32-13-9-6-10-14-32/h5-18,28-29,34-38,44,48H,19-27H2,1-4H3,(H,43,49)(H,45,50)(H,46,51)(H,47,52)/t34-,35-,36-,37+,38+/m0/s1 |
InChI Key |
BOMYVDPSYNOFDI-LOFFRUMASA-N |
Isomeric SMILES |
CC(C)[C@H]1C(=O)NCCOCCOCCOC2=CC=C(CN[C@@H](C(=O)N1)[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)OCC4=CC=CC=C4)O)C=C2 |
Canonical SMILES |
CC(C)C1C(=O)NCCOCCOCCOC2=CC=C(CNC(C(=O)N1)C(C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)OCC4=CC=CC=C4)O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















